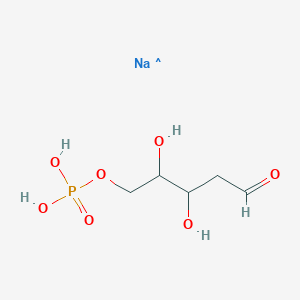
2,6-Dibromo-4-methylbenzoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Application in Crystal Structure Analysis
Methyl 4-hydroxybenzoate, commonly known as methyl paraben, is an antimicrobial agent used in cosmetics, personal-care products, and as a food preservative. A study by Sharfalddin et al. (2020) analyzed its crystal structure at 120 K. They used extensive intermolecular hydrogen bonding to form a 3D framework and conducted Hirshfeld surface analysis to understand the intermolecular interactions and crystal packing. This study provides insights into the crystal structure and intermolecular interactions of related compounds, including 2,6-Dibromo-4-methylbenzoic acid (Sharfalddin et al., 2020).
Analytical Chemistry Applications
In the field of analytical chemistry, derivatives of benzoic acid, such as 2,6-Dibromo-4-methylbenzoic acid, can be significant. Papac et al. (1996) explored matrices like 2,5-Dihydroxybenzoic acid (DHB) for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF). They investigated alternative matrices for better detection limits, particularly for acidic, sialylated oligosaccharides. This study highlights the potential of similar benzoic acid derivatives in improving analytical methods (Papac, Wong, & Jones, 1996).
Applications in Electrochemical Studies
Moghaddam et al. (2006) investigated the electrochemical oxidation of 3,4-dihydroxybenzoic acid, showing its conversion to benzofuran derivatives. This research is significant for understanding the electrochemical behavior of similar compounds, such as 2,6-Dibromo-4-methylbenzoic acid, and their potential applications in synthesizing new chemical entities (Moghaddam et al., 2006).
Applications in Cancer Research
In cancer research, derivatives of benzoic acid are explored for their cytostatic activities. Eamvijarn et al. (2012) isolated compounds from the fungus Neosartorya pseudofischeri, including a new ester of 2,4-dihydroxy-6-methylbenzoic acid. They found that these compounds displayed in vitro growth inhibitory activity in various cancer cell lines. This suggests that 2,6-Dibromo-4-methylbenzoic acid might have potential applications in developing novel anticancer agents (Eamvijarn et al., 2012).
Ferroelectric and Antiferroelectric Properties
Research by Horiuchi et al. (2012) on benzimidazoles, which share a core structure with 2,6-Dibromo-4-methylbenzoic acid, revealed their potential in ferroelectric and antiferroelectric applications. They discovered that chains of these molecules could be electrically switchable in the crystalline state through proton tautomerization. This suggests possible applications of 2,6-Dibromo-4-methylbenzoic acid in the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).
Safety and Hazards
2,6-Dibromo-4-methylbenzoic acid is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Eigenschaften
IUPAC Name |
2,6-dibromo-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEDXYSIHYYYBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-N-Ethyl-N-[2-(4-methoxyphenoxy)ethyl]-4-[(4-nitrophenyl)diazenyl]benzenamine](/img/structure/B1644460.png)




![2-Methyl-N-[4-methyl-3-(4-piperidinyl)phenyl]propanamide](/img/structure/B1644478.png)





